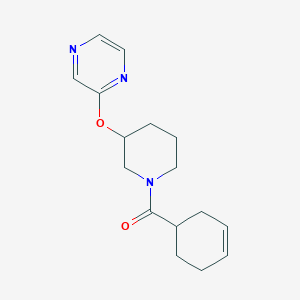

![molecular formula C22H18O4 B2399987 3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid CAS No. 338393-79-6](/img/structure/B2399987.png)

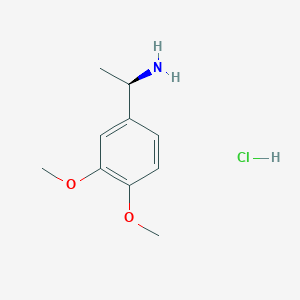

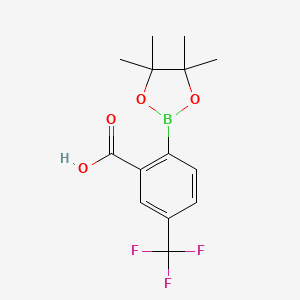

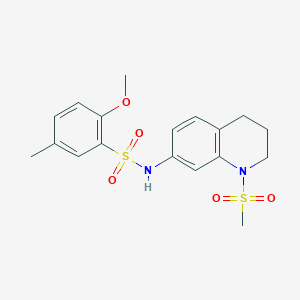

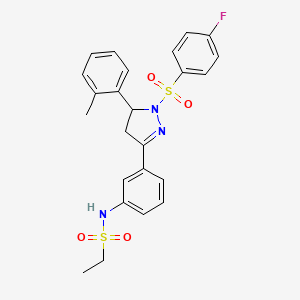

3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid (BPPA) is a synthetic organic compound belonging to the class of phenoxyacrylic acids. It is an important intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. BPPA is a versatile reagent, which has been used in a variety of synthetic transformations, such as the preparation of esters, amides, and nitriles. In addition, BPPA has been applied in the synthesis of biologically active compounds, including drugs, herbicides, fungicides, and insecticides.

Aplicaciones Científicas De Investigación

Synthesis and Polymerization

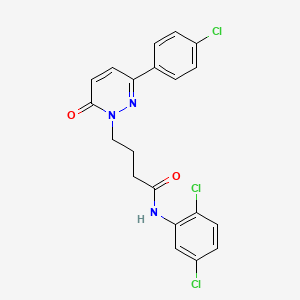

Synthesis and Styrene Copolymerization of Novel Phenylcyanoacrylates Novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, including derivatives of 3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid, were synthesized and copolymerized with styrene. The acrylates were synthesized by the Knoevenagel condensation of ring-substituted benzaldehydes and tert-butyl cyanoacetate, characterized by CHN analysis, IR, 1H and 13C NMR, and copolymerized with styrene in a radical initiation process. The copolymer compositions were calculated from nitrogen analysis. This research offers insights into the copolymerization behavior and potential applications of these novel acrylates in materials science (Reddy et al., 2021).

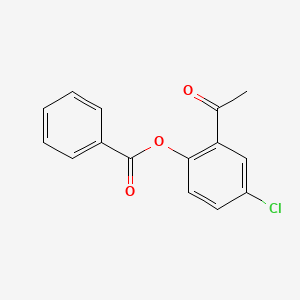

Crystal Structure, Synthesis, and Biological Activity of Ester Trans-Ferulic Acid Derivatives The study established the structures of various ether and ester trans-ferulic acid derivatives, including methyl (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylate and benzyl (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, through spectroscopic and X-ray diffraction studies. These compounds exhibited free-radical scavenging and antioxidant activity, and some showed significant inhibition of cell growth in tumor cell lines, highlighting their potential in drug development and as components in materials with biomedical applications (Obregón-Mendoza et al., 2018).

Synthesis and Styrene Copolymerization of Novel Phenoxy Ring-Substituted Isopropyl Phenylcyanoacrylates This study involves the synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, including derivatives of 3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid. The research highlights the potential of these compounds in creating novel materials through copolymerization processes and their utility in various industrial applications (Whelpley et al., 2022).

Optoelectronic Properties and Material Modification

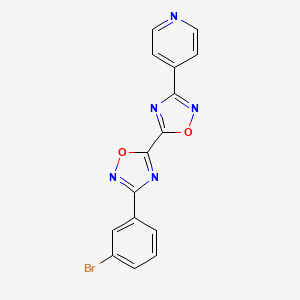

Theoretical Study of Optoelectronic Properties 2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a molecule structurally similar to 3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid, was studied for its structural, optoelectronic, and thermodynamic properties. The research showed that the compound is a good candidate for nonlinear optical materials, indicating that derivatives of 3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid could also possess valuable optoelectronic properties (Fonkem et al., 2019).

Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels This research involved modifying radiation-induced poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including derivatives similar to 3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid. The modification improved the thermal stability and biological activity of the hydrogels, suggesting that 3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid derivatives could be used for similar enhancements in polymeric materials (Aly & El-Mohdy, 2015).

Mecanismo De Acción

Target of Action

This compound is a biochemical used for proteomics research

Mode of Action

For instance, benzylic compounds can undergo reactions at the benzylic position . More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

It’s worth noting that benzylic compounds can participate in various biochemical reactions, such as suzuki–miyaura coupling . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond .

Result of Action

For instance, some benzylic compounds can suppress the growth and malignancy of certain types of cancer .

Propiedades

IUPAC Name |

(E)-3-[2-(4-phenylmethoxyphenoxy)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c23-22(24)15-10-18-8-4-5-9-21(18)26-20-13-11-19(12-14-20)25-16-17-6-2-1-3-7-17/h1-15H,16H2,(H,23,24)/b15-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMLAYZHMPOUGD-XNTDXEJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=CC=C3C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=CC=C3/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2399914.png)

![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2399916.png)

![2-(4-benzoylbenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2399922.png)

![4-bromo-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic Acid](/img/structure/B2399926.png)